molecular formula C2H2OS B14412114 Sulfanylideneacetaldehyde CAS No. 82563-94-8

Sulfanylideneacetaldehyde

Cat. No.: B14412114
CAS No.: 82563-94-8
M. Wt: 74.10 g/mol
InChI Key: GMZLFEZIMUIKJP-UHFFFAOYSA-N
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Description

Sulfanylideneacetaldehyde (IUPAC name: ethanethial) is a thioaldehyde derivative of acetaldehyde, characterized by the replacement of the carbonyl oxygen atom with a sulfur atom. Its molecular formula is C₂H₄OS, with a molecular weight of 76.11 g/mol. Structurally, it features a thioaldehyde group (-CHS) adjacent to a methyl group, rendering it highly reactive due to the polarizable sulfur atom. Thioaldehydes like this compound are less stable than their oxygen-containing counterparts, often prone to rapid polymerization or decomposition under ambient conditions .

Key applications include its use as a ligand in transition metal coordination chemistry, where its sulfur atom enhances soft Lewis basicity, enabling unique catalytic behavior in organic transformations . However, its instability necessitates specialized handling, such as low-temperature storage and inert atmospheres.

Properties

CAS No.

82563-94-8

Molecular Formula

C2H2OS

Molecular Weight

74.10 g/mol

IUPAC Name

2-sulfanylideneacetaldehyde

InChI

InChI=1S/C2H2OS/c3-1-2-4/h1-2H

InChI Key

GMZLFEZIMUIKJP-UHFFFAOYSA-N

Canonical SMILES

C(=O)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylideneacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the Swern oxidation method uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize primary alcohols to aldehydes . Another method involves the ozonolysis of alkenes, where the double bond of an alkene is cleaved to form aldehydes .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic oxidation of sulfur-containing compounds. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfanylideneacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted aldehydes

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares sulfanylideneacetaldehyde with structurally related aldehydes and thioaldehydes:

Compound Molecular Formula Molecular Weight (g/mol) Stability Key Functional Group
This compound C₂H₄OS 76.11 Low Thioaldehyde (-CHS)
Acetaldehyde C₂H₄O 44.05 Moderate Aldehyde (-CHO)
Thioacetamide C₂H₅NS 75.13 Moderate Thioamide (-CS-NH₂)
Heptaldehyde C₇H₁₄O 114.19 High Aldehyde (-CHO)

Key Observations :

  • Stability : this compound exhibits lower stability compared to acetaldehyde and heptaldehyde due to the weaker C=S bond (vs. C=O) and susceptibility to nucleophilic attack .
  • Reactivity : The thioaldehyde group in this compound reacts more vigorously with amines and oxidizing agents than acetaldehyde, often leading to rapid polymerization or explosive reactions under trace metal contamination .

Chemical Reactivity and Hazard Profile

Reaction with Acids and Bases
  • This compound : Reacts violently with strong acids (e.g., H₂SO₄) and bases (e.g., NaOH), forming unstable intermediates that may decompose exothermically.
  • Acetaldehyde : Polymerizes in the presence of acids (e.g., HCl) to form paraldehyde, while bases catalyze condensation reactions (e.g., aldol addition) .
Oxidation and Polymerization
  • This compound : Oxidizes readily to sulfonic acids or disulfides. Uncontrolled polymerization occurs upon exposure to trace metals or peroxides .
  • Heptaldehyde: More resistant to oxidation; undergoes controlled oxidation to heptanoic acid under industrial conditions .

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